2-(4-Methyl-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene
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Overview
Description
2-(4-Methyl-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene is an organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzylsulfanyl group attached to a tetraaza-fluorene core, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene typically involves multi-step organic reactions. One common method involves the reaction of 4-methylbenzyl chloride with a suitable thiol to form the benzylsulfanyl intermediate. This intermediate is then reacted with a tetraaza-fluorene precursor under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetone or water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the tetraaza-fluorene core or the benzylsulfanyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the benzyl position .
Scientific Research Applications
2-(4-Methyl-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism by which 2-(4-Methyl-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzylsulfanyl group can form covalent bonds with active sites, while the tetraaza-fluorene core can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Sulfanylquinazolin-4(3H)-one Derivatives: These compounds share a similar sulfanyl group and have been studied for their kinase inhibitory activities.
Aryl Benzyl Thioethers: These compounds also contain a benzylsulfanyl group and are used in various organic synthesis applications.
Uniqueness
2-(4-Methyl-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene is unique due to its tetraaza-fluorene core, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of stability and versatility .
Properties
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S/c1-11-6-8-12(9-7-11)10-22-17-19-16-15(20-21-17)13-4-2-3-5-14(13)18-16/h2-9H,10H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFHIKAWXVSYQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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